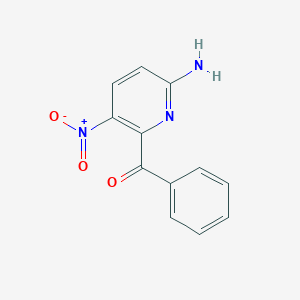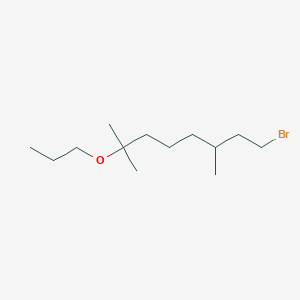![molecular formula C15H12Cl4N2O2 B14626801 N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-12-4](/img/structure/B14626801.png)
N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is an organic compound that features a naphthalene ring linked to two dichloroacetamide groups through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of naphthalen-1-ylmethanamine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate imine, which subsequently reacts with dichloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene core but differs in its functional groups.
1-Methylnaphthalene: Another naphthalene derivative with different substituents.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of naphthalene and dichloroacetamide groups, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
58085-12-4 |
|---|---|
Molecular Formula |
C15H12Cl4N2O2 |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-naphthalen-1-ylmethyl]acetamide |
InChI |
InChI=1S/C15H12Cl4N2O2/c16-11(17)14(22)20-13(21-15(23)12(18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-13H,(H,20,22)(H,21,23) |
InChI Key |
SBPWTSADHSTMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



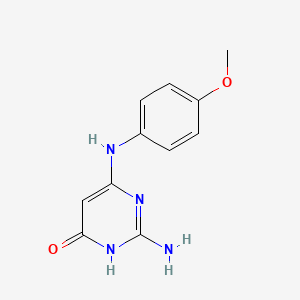

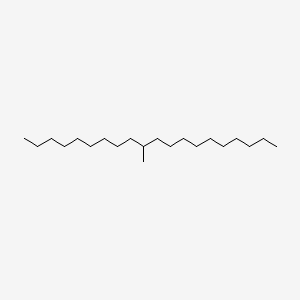
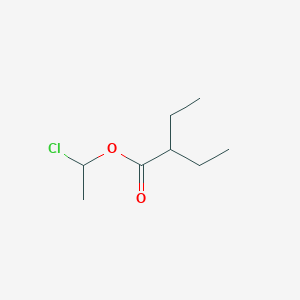
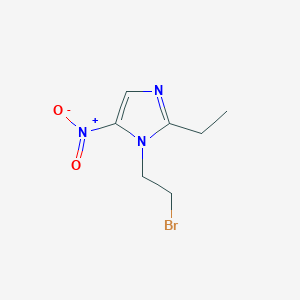

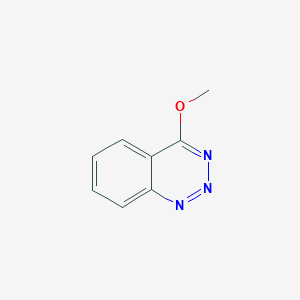
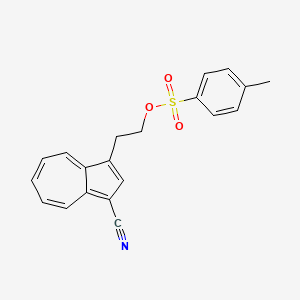
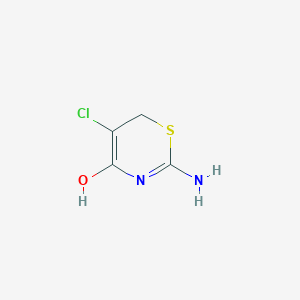
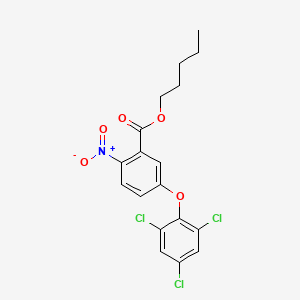
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
